

Application Note: Flutolanil Extraction from Plant Tissues for Residue Analysis

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Compound of Interest		
Compound Name:	Flutolanil	
Cat. No.:	B150245	Get Quote

Introduction

Flutolanil is a systemic fungicide utilized for its protective and curative properties in agriculture. [1] Its application on various crops necessitates robust and validated analytical methods for the determination of its residues in plant tissues to ensure food safety and compliance with regulatory limits. This document provides detailed protocols for the extraction of **flutolanil** from plant matrices, focusing on established methodologies such as the modified XAM-65 method and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. These methods are suitable for subsequent analysis by liquid chromatographytandem mass spectrometry (LC-MS/MS) or gas chromatography (GC).

Analytical Methods Overview

The determination of **flutolanil** residues in plant tissues typically involves extraction, cleanup, and instrumental analysis. The choice of method can depend on the plant matrix, the required limit of quantification (LOQ), and laboratory resources.

- Modified XAM-65 Method: This method, originally developed for cotton seed and corn grain, has been adapted for vegetables like broccoli, cabbage, and mustard greens.[1] It involves solvent extraction followed by liquid-liquid partitioning and column chromatography cleanup.
 [1]
- QuEChERS Method: The QuEChERS method is a streamlined approach that has become popular for multi-residue analysis of pesticides in food matrices.[2][3] It involves a simple



solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[2][3] This method is known for its high throughput and efficiency.

Quantitative Data Summary

The following tables summarize the performance of the described methods for **flutolanil** residue analysis in various plant tissues.

Table 1: Recovery of Flutolanil using Modified XAM-65 Method

Plant Matrix	Fortification Level (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Broccoli	0.05, 0.5, 5	96 - 110	< 10
Cabbage	0.05, 0.5, 5	97 - 106	< 10
Mustard Greens	0.05, 0.5, 5	83 - 110	< 10

Data sourced from FAO, 2013.[1]

Table 2: General Performance of QuEChERS-based Methods for Flutolanil

Parameter	Typical Value	Plant Matrices
Limit of Quantification (LOQ)	0.01 mg/kg	Acidic, dry, high water content, and high oil content commodities
Recovery	70 - 120%	Wide range of fruits and vegetables
Relative Standard Deviation (RSD)	< 20%	Wide range of fruits and vegetables

Data compiled from various sources.[4]



Experimental Protocols

Protocol 1: Modified XAM-65 Method for Brassica Vegetables

This protocol is adapted from the method described for the analysis of **flutolanil** in broccoli, cabbage, and mustard greens.[1]

- 1. Sample Preparation: a. Homogenize a representative sample of the plant tissue (e.g., broccoli florets, cabbage leaves) using a high-speed blender. b. Weigh 10-15 g of the homogenized sample into a centrifuge tube.
- 2. Extraction: a. For broccoli and mustard greens, add 100 mL of acetone and shake vigorously for 30 minutes.[1] b. For cabbage, add 100 mL of a methanol:water (1:1, v/v) solution and shake vigorously for 30 minutes.[1] c. Centrifuge the mixture and filter the supernatant.
- 3. Liquid-Liquid Partitioning (for acetone extracts): a. Concentrate the acetone extract to an aqueous solution. b. Partition the aqueous solution twice with a mixture of ethyl acetate:dichloromethane (1:9, v/v).[1] c. Combine the organic layers.
- 4. Cleanup: a. Dry the combined organic layers over anhydrous sodium sulfate. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable solvent (e.g., acetone or mobile phase). d. For further cleanup, pass the reconstituted extract through a Florisil column.[1] Elute the column and collect the fraction containing **flutolanil**. e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
- 5. Instrumental Analysis: a. Analyze the final extract using LC-MS/MS in electrospray ionization (ESI) positive mode. b. Monitor the transition of the parent ion (m/z 324) to a suitable product ion (e.g., m/z 282).[1]

Protocol 2: QuEChERS Method for General Plant Tissues

This protocol provides a general framework for **flutolanil** extraction using the QuEChERS method, which can be adapted for various fruit and vegetable matrices.[2][3]



- 1. Sample Preparation: a. Homogenize a representative sample of the plant tissue. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- 2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC official method). c. Immediately shake the tube vigorously for 1 minute. d. Centrifuge at ≥3000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube. b. The dSPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for many plant matrices is 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For pigmented samples, 50 mg of graphitized carbon black (GCB) may also be included. c. Vortex the dSPE tube for 30 seconds. d. Centrifuge at high speed for 2 minutes.
- 4. Final Extract Preparation: a. Transfer the supernatant to a clean vial. b. The extract can be directly analyzed by GC or LC-MS/MS. For LC-MS/MS analysis, it is often necessary to acidify the extract (e.g., with formic acid) to improve the stability of certain pesticides.

Diagrams



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Caption: QuEChERS workflow for **flutolanil** residue analysis.

Conclusion

The selection of an appropriate extraction method is critical for the accurate and reliable quantification of **flutolanil** residues in plant tissues. The modified XAM-65 method provides a validated approach for specific matrices like Brassica vegetables, while the QuEChERS



method offers a more universal and high-throughput alternative for a wide range of fruits and vegetables. Both methods, when coupled with sensitive analytical instrumentation such as LC-MS/MS, are capable of achieving the low detection limits required for regulatory monitoring. Method validation, including the determination of recovery, precision, and the limit of quantification, is essential before routine application to ensure data quality.

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- To cite this document: BenchChem. [Application Note: Flutolanil Extraction from Plant Tissues for Residue Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150245#flutolanil-extraction-from-plant-tissue-for-residue-analysis]

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